(E)-4,8-Dimethyl-1,3,7-nonatriene discovery and natural sources
(E)-4,8-Dimethyl-1,3,7-nonatriene discovery and natural sources
The following technical guide details the discovery, biosynthesis, ecological function, and analytical characterization of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT).
Discovery, Biosynthesis, and Analytical Protocols
Executive Summary
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile that serves as a critical semiochemical in plant defense.[1][2][3][4][5] Unlike canonical terpenes formed directly from C10 or C15 precursors, DMNT is the product of the oxidative degradation of C15 nerolidol.[6] It acts as a "cry for help" signal, emitted by vegetative tissue upon herbivore damage to recruit parasitoids and predators. For drug development and agrochemical professionals, DMNT represents a model for bioactive volatile signaling, with emerging applications in pest management and potential anti-inflammatory therapeutics.
Historical Identification & Chemical Identity
The identification of DMNT marked a paradigm shift in chemical ecology, moving from simple constitutive defenses to complex, induced volatile signaling.
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Initial Discovery: The compound was chemically characterized in the late 1980s and early 1990s. While terpenes were well-known, the "homoterpenes" (irregular terpenes not following the isoprene rule of C5 units) were puzzling.
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Key Milestone: The definitive biological context was established by Dicke et al. (1990) and Turlings et al. (1990) . They identified DMNT as a major component of the volatile blend released by Lima bean (Phaseolus lunatus) and Corn (Zea mays) when attacked by spider mites or caterpillars.
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Structural Elucidation: Early mass spectrometry revealed a molecular ion of m/z 150, corresponding to the formula C11H18. Its structure was confirmed as an acyclic hydrocarbon derived from the loss of four carbon atoms from a sesquiterpene precursor.
Chemical Data Table:
| Property | Value |
|---|---|
| IUPAC Name | (3E)-4,8-Dimethylnona-1,3,7-triene |
| Common Name | DMNT |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| Precursor | (E)-Nerolidol (C₁₅H₂₆O) |
| Classification | Homoterpene (C11) |
| CAS Number | 19945-61-0 |[3][7][8]
Biosynthetic Mechanics: The Homoterpene Pathway
DMNT biosynthesis is distinct from standard terpene synthase (TPS) pathways. It requires a two-step process involving a TPS followed by a cytochrome P450 monooxygenase-mediated oxidative cleavage.[3][6]
Mechanism of Action[9][10][11]
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Precursor Formation: Farnesyl diphosphate (FPP) is converted to the tertiary alcohol (E)-nerolidol by a nerolidol synthase (e.g., ZmTPS2 in maize).
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Oxidative Degradation: A specific P450 enzyme binds (E)-nerolidol.[2][6] Through an oxidative mechanism, it cleaves the C3-C4 bond (relative to the nerolidol structure), releasing a C4 fragment (likely butanal) and yielding the C11 DMNT.[6]
Key Enzymes[3][12][13]
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Arabidopsis thaliana: CYP82G1 is the sole enzyme responsible for converting (E)-nerolidol to DMNT.
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Zea mays (Maize): CYP92C5 performs the conversion.[4][6] Note the convergent evolution; different CYP families (82 vs. 92) evolved to perform the same reaction.
Figure 1: Biosynthetic pathway of DMNT via P450-mediated oxidative degradation of (E)-nerolidol.
Ecological Dynamics & Natural Sources
DMNT is rarely found in healthy, undamaged tissue. Its production is an induced response to biotic stress.
Natural Sources (Induced)
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Fabaceae: Lima bean (Phaseolus lunatus) – induced by Spider Mites (Tetranychus urticae).[5]
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Poaceae: Maize (Zea mays) – induced by Armyworms (Spodoptera spp.).
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Malvaceae: Cotton (Gossypium hirsutum) – induced by Helicoverpa caterpillars.
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Orchidaceae: Various species emit DMNT as a floral scent to attract pollinators, independent of herbivory.
Tritrophic Signaling
DMNT functions as a synomone (benefiting both emitter and receiver).
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Herbivore Attack: Caterpillar oral secretions (elicitors like volicitin) trigger the Jasmonic Acid (JA) pathway.
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Emission: The plant upregulates TPS and CYP genes, releasing DMNT.
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Recruitment: Parasitoid wasps (e.g., Cotesia marginiventris) detect DMNT via antennal olfactory receptors and locate the host.
Figure 2: Tritrophic interaction model showing DMNT as the mediating signal between plant and predator.
Technical Workflow: Isolation & Analysis
Quantifying DMNT requires capturing the volatile headspace without thermal degradation or artifact formation.
Protocol: Dynamic Headspace Collection (Closed-Loop Stripping)
Objective: Isolate DMNT from plant foliage for GC-MS analysis.
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Enclosure: Place the plant or tissue in a glass Guillotine chamber or PET (polyethylene terephthalate) bag (baked at 120°C prior to use to remove plasticizers).
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Air Filtration: Pump incoming air through an activated charcoal filter to remove ambient VOCs.
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Collection: Pull air out of the chamber at a flow rate of 200–500 mL/min through a trap containing an adsorbent.
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Adsorbent:Super Q (80/100 mesh) or Porapak Q (50 mg). These polymers are hydrophobic and retain DMNT well while letting water pass.
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Duration: Collect for 2–24 hours depending on emission intensity.
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Elution: Elute the trap with 150 µL of high-purity Dichloromethane (CH₂Cl₂) or Hexane. Add an internal standard (e.g., Nonyl acetate) for quantification.
GC-MS Analysis Parameters
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Column: Non-polar capillary column (e.g., HP-5MS or DB-5), 30m x 0.25mm ID.
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Carrier Gas: Helium at 1 mL/min constant flow.
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Temperature Program:
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Start: 40°C (hold 3 min).
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Ramp: 5°C/min to 250°C.[7]
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Hold: 5 min at 250°C.
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Identification:
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Compare Retention Index (RI) ~1160 on DB-5.[3]
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Verify Mass Spectrum against NIST library (Base peak m/z 69; Molecular ion m/z 150).
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Figure 3: Analytical workflow for the isolation and identification of DMNT.
Therapeutic & Agrochemical Frontiers
While primarily an ecological signal, DMNT possesses intrinsic biological activity relevant to drug and pesticide development.
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Agrochemicals:
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Therapeutics:
References
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Dicke, M., et al. (1990). Isolation and identification of volatile kairomone that affects acarine predator-prey interactions. Journal of Chemical Ecology. Link
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Turlings, T. C., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Link
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Richter, A., et al. (2016). Biosynthesis of the structural homoterpene elicitors DMNT and TMTT in Zea mays.[4] The Plant Cell. Link
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Lee, S., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proceedings of the National Academy of Sciences. Link
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Tholl, D., et al. (2011). The biosynthesis and biological function of homoterpenes in plants. Advances in Botanical Research. Link
Sources
- 1. pherobank.com [pherobank.com]
- 2. Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound (E)-4,8-Dimethyl-1,3,7-nonatriene (FDB014542) - FooDB [foodb.ca]
- 4. The plant terpenes DMNT and TMTT function as signaling compounds that attract Asian corn borer (Ostrinia furnacalis) to maize plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of Biosynthetic Pathways for the Production of the Volatile Homoterpenes DMNT and TMTT in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-4,8-Dimethyl-1,3,7-nonatriene [webbook.nist.gov]
- 8. CAS 19945-61-0: E-4,8-Dimethyl-1,3,7-nonatriene [cymitquimica.com]
- 9. Identification and characterization of two P450 enzymes from Citrus sinensis involved in TMTT and DMNT biosyntheses and Asian citrus psyllid defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
